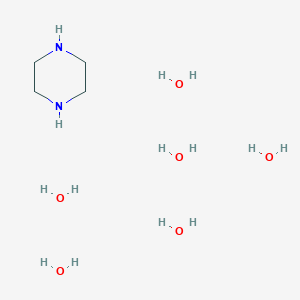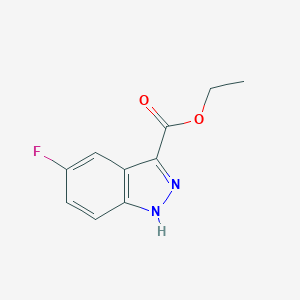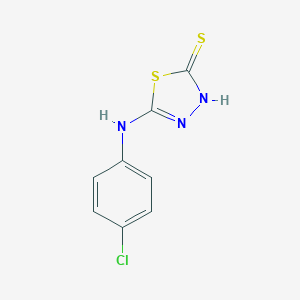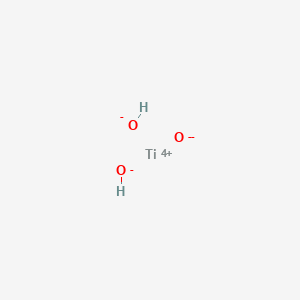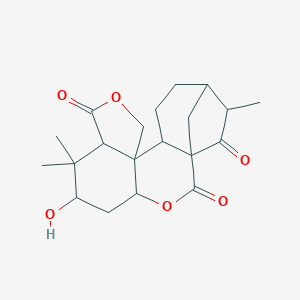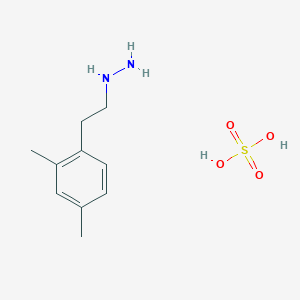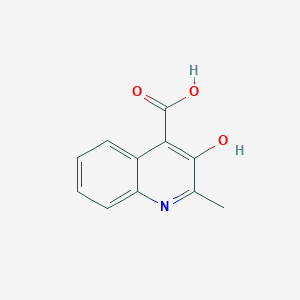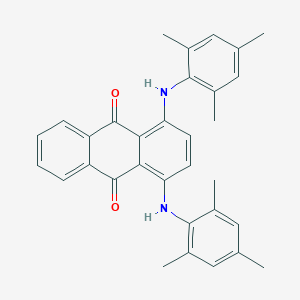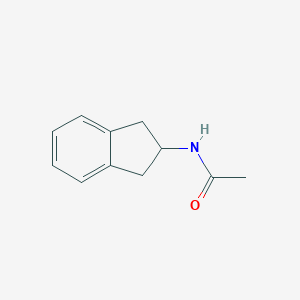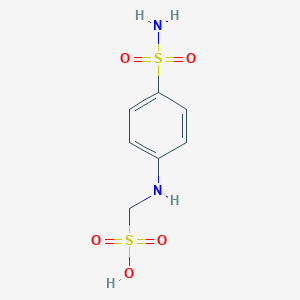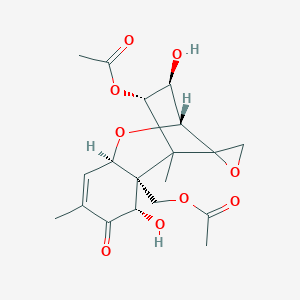
4,15-Diacetylnivalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,15-Diacetylnivalenol (4,15-DON) is a type of mycotoxin that is produced by the fungus Fusarium graminearum. This toxin is commonly found in cereal crops, such as wheat, barley, and maize, and can have a significant impact on human and animal health. In recent years, there has been increasing interest in understanding the synthesis, mechanism of action, and physiological effects of 4,15-DON.
Mécanisme D'action
The mechanism of action of 4,15-Diacetylnivalenol involves its interaction with ribosomes, which are responsible for protein synthesis in cells. 4,15-Diacetylnivalenol binds to the ribosome and inhibits protein synthesis, which can lead to a range of physiological effects, including inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,15-Diacetylnivalenol are complex and can vary depending on the dose and duration of exposure. Studies have shown that 4,15-Diacetylnivalenol can cause inflammation, oxidative stress, and DNA damage in cells. These effects can have significant implications for human and animal health, particularly in the context of food safety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 4,15-Diacetylnivalenol in the lab is that it can be synthesized relatively easily and is readily available for research purposes. However, there are also limitations to studying 4,15-Diacetylnivalenol in the lab, including the fact that the effects of the toxin can vary depending on the dose and duration of exposure, as well as the fact that the effects of 4,15-Diacetylnivalenol may be influenced by other factors, such as the presence of other mycotoxins.
Orientations Futures
There are many future directions for research on 4,15-Diacetylnivalenol. One area of focus is understanding the long-term effects of exposure to the toxin, particularly in the context of food safety. Additionally, there is a need for more research on the mechanism of action of 4,15-Diacetylnivalenol and the biochemical and physiological effects of the toxin. Finally, there is a need for more research on the development of effective strategies for mitigating the impact of 4,15-Diacetylnivalenol on human and animal health.
Méthodes De Synthèse
The synthesis of 4,15-Diacetylnivalenol involves the conversion of nivalenol (NIV) to 4,15-Diacetylnivalenol through the action of acetyltransferase enzymes. This process occurs naturally in the fungus Fusarium graminearum, which produces both NIV and 4,15-Diacetylnivalenol.
Applications De Recherche Scientifique
The scientific research on 4,15-Diacetylnivalenol has focused on understanding its mechanism of action and its effects on human and animal health. Studies have shown that 4,15-Diacetylnivalenol can cause a range of physiological effects, including inflammation, oxidative stress, and DNA damage. These effects can have significant implications for human and animal health, particularly in the context of food safety.
Propriétés
Numéro CAS |
14287-82-2 |
|---|---|
Nom du produit |
4,15-Diacetylnivalenol |
Formule moléculaire |
C19H24O9 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |
Clé InChI |
PIHGROVBUUNPDW-SUWHGTQISA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Synonymes |
4,15-diacetylnivalenol DNIV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



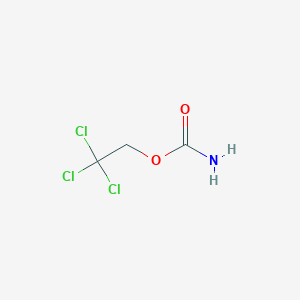
![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)
![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)
